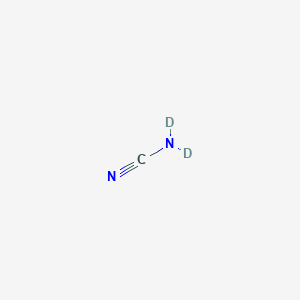
1H-1,2,4-Triazolium,4-amino-1-(carboxymethyl)-,innersalt(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) is a chemical compound belonging to the triazolium family. Triazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a triazolium ring with an amino group and a carboxymethyl group, forming an inner salt structure.
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves several steps. One common method includes the reaction of 4-amino-1H-1,2,4-triazole with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its role in developing new drugs for treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Comparación Con Compuestos Similares
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can be compared with other similar compounds, such as:
4-Amino-1-methyl-1,2,4-triazolium iodide: This compound has a similar triazolium ring structure but with a methyl group instead of a carboxymethyl group.
1H-1,2,4-Triazolium, 4-amino-1-methyl-, bromide: Another similar compound with a methyl group and bromide ion.
1H-1,2,4-Triazolium, 4-amino-1-dodecyl-, chloride: This compound features a longer alkyl chain (dodecyl) and a chloride ion. The uniqueness of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) lies in its specific functional groups and inner salt structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H8N4O2 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)acetate |
InChI |
InChI=1S/C4H8N4O2/c5-7-2-6-8(3-7)1-4(9)10/h2H,1,3,5H2,(H,9,10) |
Clave InChI |
JNTRHHHYPSKHEX-UHFFFAOYSA-N |
SMILES canónico |
C1[NH+](N=CN1N)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)



![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)

